molecular formula C7H9Cl2NO B1369885 3-(Chloromethyl)-2-methoxypyridine hydrochloride CAS No. 117934-34-6

3-(Chloromethyl)-2-methoxypyridine hydrochloride

Cat. No.: B1369885
CAS No.: 117934-34-6
M. Wt: 194.06 g/mol
InChI Key: PFQPCKUWKAWAMG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methoxypyridine hydrochloride typically involves the reaction of 2-methoxypyridine with chloromethylating agents. One common method includes the reaction of 2-methoxypyridine with sulfur oxychloride in methanol solution. The reaction proceeds under controlled conditions, and the product is isolated through filtration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified and crystallized to obtain the final compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur under mild conditions with the use of solvents like methanol or ethanol.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring.

Scientific Research Applications

3-(Chloromethyl)-2-methoxypyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of biological pathways and as a reagent in biochemical assays.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methoxypyridine hydrochloride involves its interaction with various molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biological molecules. This interaction can affect molecular pathways and cellular functions, making it useful in research and potential therapeutic applications .

Comparison with Similar Compounds

    3-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the methoxy group.

    2-Chloromethyl-3-methoxypyridine hydrochloride: Positional isomer with different substitution pattern.

    3-(Chloromethyl)-2-methylpyridine hydrochloride: Similar structure with a methyl group instead of a methoxy group.

Uniqueness: 3-(Chloromethyl)-2-methoxypyridine hydrochloride is unique due to the presence of both chloromethyl and methoxy groups on the pyridine ring. This combination allows for specific reactivity and interactions that are not observed in its analogs .

Properties

IUPAC Name

3-(chloromethyl)-2-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQPCKUWKAWAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593638
Record name 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117934-34-6
Record name 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

51 ml of thionyl chloride (696.67 mmol) were added dropwise to 17 g of 2-methoxy-3-picolyl alcohol.HCl (96.76 mmol) suspended in 60 ml of DCM, the solution was stirred at room temperature for 1 h, the solvent and excess thionyl chloride were removed under reduced pressure, and the residue was codistilled 4 times with methanol under reduced pressure and subsequently extracted by stirring with ether. 15.2 g of is 2-methoxy-3-picolyl chloride hydrochloride (81%) were obtained as a white crystalline salt.
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
96.76 mmol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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